molecular formula C10H12Cl3Si B12353431 Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon

Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon

Cat. No.: B12353431
M. Wt: 266.6 g/mol
InChI Key: JTFWWAHGWDYTEZ-UHFFFAOYSA-N
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Description

Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon is an organosilicon compound with the molecular formula C10H13Cl3Si. This compound is known for its unique chemical structure, which includes a silicon atom bonded to two chlorine atoms and a 3-[2-(chloromethyl)phenyl]propyl group. It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon typically involves the reaction of 3-[2-(chloromethyl)phenyl]propylsilane with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective formation of the dichloro compound. The reaction can be represented as follows:

[ \text{3-[2-(chloromethyl)phenyl]propylsilane} + \text{Cl}_2 \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions

Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and aryl halides, typically under the presence of a catalyst such as palladium.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted organosilicon compounds.

    Oxidation Reactions: Products include silanol and siloxane derivatives.

    Reduction Reactions: Products include silane derivatives.

Scientific Research Applications

Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Employed in the development of silicon-based biomaterials.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon involves its ability to undergo various chemical transformations. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyldichloromethylsilane: Similar in structure but with different substituents on the silicon atom.

    Phenyltrichlorosilane: Contains a phenyl group and three chlorine atoms bonded to silicon.

    Dimethyldichlorosilane: Contains two methyl groups and two chlorine atoms bonded to silicon.

Uniqueness

Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon is unique due to its specific combination of a 3-[2-(chloromethyl)phenyl]propyl group and two chlorine atoms bonded to silicon. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C10H12Cl3Si

Molecular Weight

266.6 g/mol

InChI

InChI=1S/C10H12Cl3Si/c11-8-10-5-2-1-4-9(10)6-3-7-14(12)13/h1-2,4-5H,3,6-8H2

InChI Key

JTFWWAHGWDYTEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC[Si](Cl)Cl)CCl

Origin of Product

United States

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